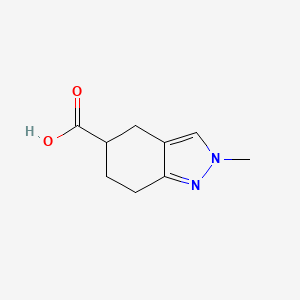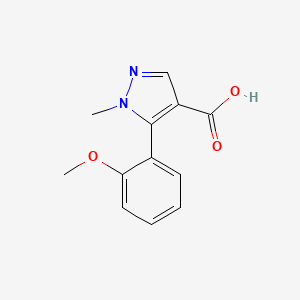![molecular formula C10H10N2O4 B13501276 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with methoxy groups at the 4 and 6 positions and a carboxylic acid group at the 2 position. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and development.
Vorbereitungsmethoden
The synthesis of 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as substituted pyridines and pyrroles.
Introduction of Methoxy Groups: Methoxylation can be performed using reagents like dimethyl sulfate or methanol in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as catalytic processes and continuous flow synthesis.
Analyse Chemischer Reaktionen
4,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, induction of apoptosis in cancer cells, or disruption of microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid stands out due to its unique substitution pattern and functional groups. Similar compounds include:
1H-Pyrrolo[2,3-b]pyridine: Lacks the methoxy and carboxylic acid groups, resulting in different chemical properties and reactivity.
4-Methoxy-1H-pyrrolo[2,3-b]pyridine: Contains only one methoxy group, leading to variations in its chemical behavior and applications.
6-Methoxy-1H-pyrrolo[2,3-b]pyridine: Similar to the above, with differences in substitution patterns affecting its properties.
The presence of both methoxy groups and the carboxylic acid group in this compound imparts unique reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C10H10N2O4 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-4-8(16-2)12-9-5(7)3-6(11-9)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
NBVFVDRMUMHBEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC2=C1C=C(N2)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)



![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(bromomethyl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13501226.png)

![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)




